

3-Amino-5-(trifluoromethyl)pyridin-2-ol CAS number 90778-25-9

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Compound of Interest

Compound Name: 3-Amino-5-(trifluoromethyl)pyridin-2-ol

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An In-Depth Technical Guide to **3-Amino-5-(trifluoromethyl)pyridin-2-ol** (CAS: 90778-25-9)

Foreword: Unpacking a Privileged Scaffold

In the landscape of modern medicinal chemistry and materials science, fluorinated heterocyclic compounds represent a cornerstone of innovation. The strategic introduction of fluorine atoms, particularly the trifluoromethyl (-CF₃) group, can profoundly influence a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.^{[1][2]} This guide focuses on **3-Amino-5-(trifluoromethyl)pyridin-2-ol** (CAS No. 90778-25-9), a key building block that embodies the synergistic potential of a trifluoromethylated pyridinol scaffold. Its unique arrangement of an amino group, a hydroxyl group (existing in tautomeric equilibrium with its pyridone form), and an electron-withdrawing -CF₃ group makes it a versatile intermediate for creating complex molecular architectures. This document serves as a comprehensive technical resource, consolidating its chemical properties, plausible synthetic routes, reactivity profile, and safety considerations to empower researchers in leveraging its full potential.

Core Compound Identification and Properties

3-Amino-5-(trifluoromethyl)pyridin-2-ol is a substituted pyridine derivative. The presence of both a hydroxyl and an amino group on the pyridine ring, along with the powerful electron-withdrawing trifluoromethyl group, defines its chemical character. It is primarily recognized in its more stable 2-pyridone tautomeric form, 3-Amino-5-(trifluoromethyl)pyridin-2(1H)-one.^{[3][4]}

Chemical Structure and Tautomerism

The molecule exists as two primary tautomers: the pyridin-2-ol form and the pyridin-2(1H)-one form. The equilibrium generally favors the pyridone form due to the aromatic stability of the keto-enol system within the heterocyclic ring.

Caption: Tautomeric equilibrium between the pyridinol and pyridone forms.

Chemical Identifiers

A consistent and accurate identification is critical for procurement, regulatory compliance, and literature searches.

Identifier	Value	Source(s)
CAS Number	90778-25-9	[3][5][6][7]
Molecular Formula	C ₆ H ₅ F ₃ N ₂ O	[3][6][7]
Molecular Weight	178.11 g/mol	[3][6][7]
IUPAC Name	3-amino-5-(trifluoromethyl)-1H-pyridin-2-one	[3]
Synonyms	3-Amino-2-hydroxy-5-(trifluoromethyl)pyridine, 3-Amino-5-(trifluoromethyl)pyridin-2-ol	[6][7][8][9]
InChI Key	UKJVAYOQXPDMHO-UHFFFAOYSA-N	[6]

Physicochemical Properties

The data presented below are compiled from various chemical supplier databases and computational predictions. Experimental values may vary slightly based on purity and measurement conditions.

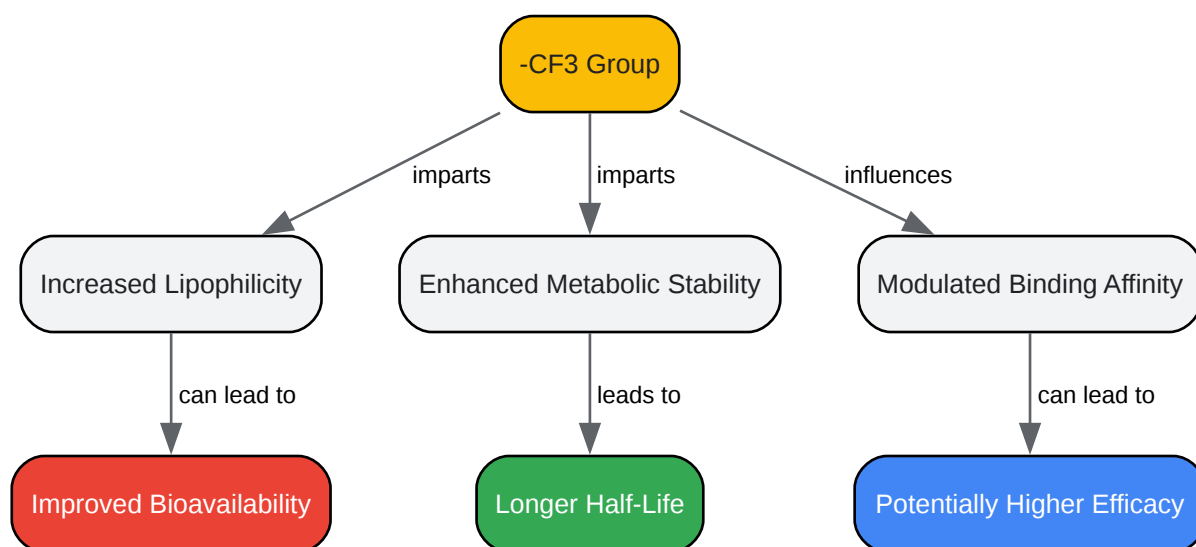
Property	Value	Source(s)
Physical Form	Off-white to pale yellow crystalline powder/solid	[9]
Melting Point	164-168 °C	[9]
Boiling Point	365.0 ± 42.0 °C at 760 mmHg (Predicted)	[6]
Density	1.5 ± 0.1 g/cm ³ (Predicted)	[6]
Solubility	Slightly soluble in water; soluble in DMSO and DMF	[9]
pKa	(Predicted values would be inserted here if available)	
LogP	0.9863 (Predicted)	[10]

The Significance of the Trifluoromethyl Group in Drug Design

The inclusion of a trifluoromethyl (-CF₃) group is a well-established strategy in medicinal chemistry to enhance drug-like properties.[1][2] Understanding these principles provides context for the utility of **3-Amino-5-(trifluoromethyl)pyridin-2-ol** as a building block.

- **Metabolic Stability:** The carbon-fluorine bond is exceptionally strong, making the -CF₃ group highly resistant to metabolic degradation by cytochrome P450 enzymes. This often increases a drug candidate's half-life.[1]
- **Lipophilicity:** The -CF₃ group significantly increases the lipophilicity of a molecule (Hansch π value of +0.88), which can enhance membrane permeability and improve oral bioavailability. [1]
- **Binding Interactions:** The high electronegativity of the fluorine atoms can alter the electronic profile of the pyridine ring, influencing pKa and enabling unique interactions (e.g., hydrogen bonding, dipole-dipole) with target proteins.[11]

- Conformational Effects: The steric bulk of the -CF₃ group can lock a molecule into a specific, biologically active conformation.



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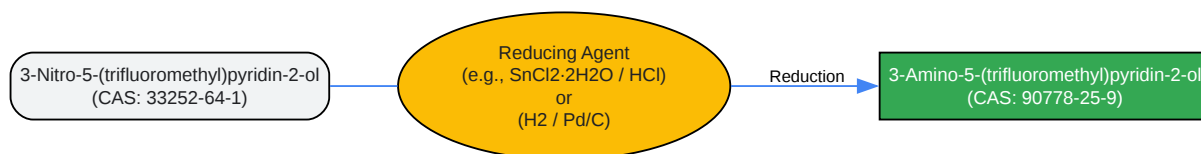
Caption: Impact of the -CF₃ group on drug properties.

Synthesis and Manufacturing

While multiple proprietary methods may exist, a chemically sound and common approach for synthesizing aminopyridines is through the reduction of a corresponding nitro-substituted precursor. This method is reliable and scalable.

Plausible Synthetic Pathway: Reduction of Nitropyridine

The most logical precursor to **3-Amino-5-(trifluoromethyl)pyridin-2-ol** is 3-Nitro-5-(trifluoromethyl)pyridin-2-ol (CAS: 33252-64-1).^[12] The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis.



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Caption: General synthetic scheme via nitro group reduction.

Representative Experimental Protocol: Stannous Chloride Reduction

This protocol is a representative method based on well-established procedures for aromatic nitro group reduction. Disclaimer: This protocol must be adapted and optimized under controlled laboratory conditions by qualified personnel. All necessary safety precautions should be taken.

Objective: To synthesize **3-Amino-5-(trifluoromethyl)pyridin-2-ol** from 3-Nitro-5-(trifluoromethyl)pyridin-2-ol.

Materials:

- 3-Nitro-5-(trifluoromethyl)pyridin-2-ol (1.0 eq)
- Stannous chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$) (4-5 eq)
- Ethanol (or concentrated HCl) as solvent
- Sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO_3) solution
- Ethyl acetate or Dichloromethane for extraction
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask, condenser, magnetic stirrer, heating mantle, separation funnel, rotary evaporator.

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 3-Nitro-5-(trifluoromethyl)pyridin-2-ol (1.0 eq) in ethanol (approx. 10-20 mL per gram of starting material).
 - **Rationale:** Ethanol is a common, effective solvent for both the starting material and the reagent.
- **Reagent Addition:** To the stirred suspension, add stannous chloride dihydrate (4-5 eq) in portions. If the reaction is sluggish, a small amount of concentrated HCl can be added catalytically.
 - **Rationale:** SnCl_2 is a classic and effective reducing agent for nitroarenes. An excess is used to ensure complete conversion. The reaction proceeds via the transfer of electrons from Sn(II) to the nitro group.
- **Reaction Execution:** Heat the mixture to reflux (typically 70-80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-6 hours).
- **Work-up and Neutralization:** Cool the reaction mixture to room temperature. Carefully pour it over crushed ice and then neutralize by slow addition of a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution until the pH is basic (~8-9). A thick white precipitate of tin salts (tin hydroxide) will form.
 - **Rationale:** Basification is crucial to deprotonate the product amine (making it soluble in organic solvents) and to precipitate the tin salts, facilitating their removal.
- **Extraction:** Filter the mixture through a pad of celite to remove the tin salts, washing the filter cake with ethyl acetate. Transfer the filtrate to a separation funnel and extract the aqueous layer three times with ethyl acetate.
 - **Rationale:** The product is expected to be more soluble in an organic solvent like ethyl acetate than in the aqueous medium. Repeated extractions ensure maximum recovery.

- **Drying and Concentration:** Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure **3-Amino-5-(trifluoromethyl)pyridin-2-ol**.

Chemical Reactivity and Applications

The molecule's three key functional regions—the aromatic amino group, the pyridinol/pyridone system, and the trifluoromethyl-substituted ring—provide distinct handles for further chemical modification.

- **N-Functionalization:** The primary amino group is nucleophilic and can readily undergo acylation, alkylation, sulfonylation, and diazotization reactions, making it an excellent point for linking the scaffold to other molecular fragments.
- **O-Functionalization:** The hydroxyl group of the pyridinol tautomer can be alkylated or acylated. In its pyridone form, the ring nitrogen can also be a site for alkylation.
- **Ring Functionalization:** The pyridine ring itself, activated by the amino and hydroxyl groups and deactivated by the trifluoromethyl group, can potentially undergo electrophilic aromatic substitution, though conditions would need to be carefully selected.

Its primary application is as a versatile intermediate in the synthesis of high-value compounds, particularly in the pharmaceutical and agrochemical industries.^{[13][14][15]} It serves as a key building block for constructing molecules with potential activity as kinase inhibitors, receptor antagonists, or other targeted therapeutics.^{[16][17]}

Safety and Handling

As with any laboratory chemical, proper handling is paramount. The following information is a summary based on available Safety Data Sheets (SDS).

GHS Hazard Classification

Hazard Class	Statement	Code	Source(s)
Acute Toxicity, Oral	Harmful if swallowed	H302	[7]
Skin Corrosion/Irritation	Causes skin irritation	H315	[7]
Serious Eye Damage/Irritation	Causes serious eye irritation	H319	[7]
STOT - Single Exposure	May cause respiratory irritation	H335	[7]

Recommended Handling and Storage

- Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid breathing dust and prevent contact with skin and eyes.[\[6\]](#)
- Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly sealed.[\[7\]](#) Store away from incompatible materials such as strong oxidizing agents.[\[18\]](#)

Conclusion

3-Amino-5-(trifluoromethyl)pyridin-2-ol is more than a mere catalog chemical; it is a strategically designed building block that offers a direct route to incorporating the advantageous properties of the trifluoromethyl group into complex pyridinol scaffolds. Its well-defined reactivity and stable nature make it an invaluable tool for researchers in drug discovery and materials science. This guide provides the foundational knowledge necessary to handle, utilize, and innovate with this potent intermediate, paving the way for the development of next-generation pharmaceuticals and functional materials.

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